molecular formula C11H15N B13620631 1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Cat. No.: B13620631
M. Wt: 161.24 g/mol
InChI Key: DLJPRXRMICOAPF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is an organic compound with the molecular formula C_11H_15N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine functional group

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-1-yl)ethanone: The ketone precursor of the amine.

    2,3-dihydro-1H-indene: The parent hydrocarbon structure.

    1-(2,3-dihydro-1H-inden-1-yl)methanamine: A related amine with a different alkyl chain length.

Uniqueness

1-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is unique due to its specific structural features, including the indane core and the ethanamine side chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3

InChI Key

DLJPRXRMICOAPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=CC=CC=C12)N

Origin of Product

United States

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